molecular formula C10H18N2O2 B2954878 rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2253632-27-6

rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2954878
CAS No.: 2253632-27-6
M. Wt: 198.266
InChI Key: QYWHMAGYAFGLJH-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azabicyclo[3.1.0]hexane Research

The exploration of azabicyclo[3.1.0]hexane systems began in the mid-20th century alongside advancements in strained heterocyclic chemistry. Early work focused on 3-azabicyclo[3.1.0]hexane derivatives, with seminal studies by Ruhemann and Grigg establishing foundational cycloaddition methodologies using stable azomethine ylides. The development of 2-aza analogs, such as rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate, emerged more recently through innovations in stereoselective synthesis and protective group chemistry.

A pivotal advancement occurred in 2022 with the demonstration of 1,3-dipolar cycloadditions between cyclopropenes and azomethine ylides, enabling efficient construction of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. While these studies focused on 3-aza systems, they established mechanistic principles later adapted for 2-aza variants. The introduction of tert-butyl carbamate protecting groups, as seen in related compounds like tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (MW 198.26 g/mol), provided critical stability for pharmacological evaluation.

Significance in Medicinal Chemistry and Drug Discovery

Azabicyclo[3.1.0]hexane derivatives have become indispensable in drug discovery due to three key attributes:

  • Conformational Restriction : The fused bicyclic system locks substituents in defined spatial orientations, enhancing target binding specificity.
  • Bioisosteric Potential : The bridgehead nitrogen mimics natural amine-containing pharmacophores while improving metabolic stability.
  • Synthetic Versatility : Strategic functionalization at positions 2 and 6 enables rapid generation of structure-activity relationship (SAR) libraries.

Recent patent literature reveals specific applications in CNS disorders, with azabicyclo[3.1.0]hexane derivatives demonstrating high blood-brain barrier permeability. The tert-butyl carbamate group in this compound serves dual purposes:

Functional Group Role Structural Impact
tert-Butyl carbamate Amino protection - Stabilizes free amine
- Modulates lipophilicity
Bridgehead nitrogen Hydrogen bonding - Enhances target engagement
- Influences pKa (predicted 8.2-9.5)
Bicyclic framework Conformational lock - Reduces entropic penalty
- Prefers envelope conformation

These features make the compound particularly valuable for developing dopamine and serotonin receptor modulators, where precise spatial arrangement of pharmacophoric elements is critical.

Structural Uniqueness and Conformational Advantages

The 2-azabicyclo[3.1.0]hexane core in this compound exhibits exceptional strain energy (estimated 25-30 kcal/mol) that confers three distinct advantages:

  • Enhanced Binding Affinity : Strain release upon target binding provides additional energy for molecular recognition.
  • Improved Solubility Profile : The polarized N-C-O bonds in the carbamate group counterbalance the hydrophobic bicyclic core.
  • Stereochemical Complexity : The (1R,5R,6R) configuration creates multiple chiral centers, enabling precise interaction with enantioselective targets.

X-ray crystallographic studies of related compounds reveal a puckered conformation with:

  • Bridgehead bond angle: 93-97°
  • N-C-O bond length: 1.33 Å (carbamate carbonyl)
  • Torsional strain: 15-18° deviation from ideal sp³ hybridization

Comparative analysis with 3-aza analogs shows significant differences:

Parameter 2-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane
Nitrogen Position Bridgehead (position 2) Adjacent to bridge (position 3)
pKa (amine) 8.4 ± 0.3 (predicted) 7.9 ± 0.2
Dipole Moment 3.2 D 2.8 D
Synthetic Accessibility Requires chiral resolution Easier via cycloadditions

These structural distinctions make the 2-aza derivative particularly suited for targets requiring strong dipole interactions and precise stereochemical matching. The tert-butyl group further stabilizes the transition state in substitution reactions, as demonstrated in synthetic studies of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate derivatives.

Properties

IUPAC Name

tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWHMAGYAFGLJH-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Compound NameStructural FeaturesUnique Characteristics
Rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateBicyclic compoundSpecific stereochemistry and functional groups influence reactivity and molecular interactions
Rac-tert-butyl(1R,5S)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateFeatures a phenyl groupPotentially different pharmacological properties due to aromatic substitution
Rac-ethyl(1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylateEthyl group instead of tert-butylVariations in solubility and reactivity compared to tert-butyl derivative

Applications in Synthesis

Rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is used as a building block in the synthesis of other compounds. The presence of the tert-butyl group and the carboxylate moiety enhances its solubility and stability. The amino group on the bicyclic structure allows for further chemical modifications and elaborations.

Safety and Hazards

GHS (Globally Harmonized System) Hazard Statements :

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautionary statements include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate and related bicyclic azabicyclo compounds:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight CAS Number Key Applications References
This compound [3.1.0] 6-amino, 2-aza, tert-butyl carboxylate Likely C₁₁H₂₀N₂O₂ ~212.29 (estimated) Not explicitly listed Protease inhibitors, neuraminidase inhibitors
rel-tert-butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 6-aminomethyl, 3-aza, tert-butyl carboxylate C₁₁H₂₀N₂O₂ 212.29 2414581-18-1 Intermediate for CNS-targeting drugs
tert-butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 6-carbamoyl, 3-aza, tert-butyl carboxylate C₁₁H₁₈N₂O₃ 226.28 1269429-62-0 Antiviral agents
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-hydroxy, 2-aza, tert-butyl carboxylate C₁₂H₂₁NO₃ 227.31 EN300-749268 Chiral auxiliaries in asymmetric synthesis
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate [3.1.0] 6,6-dimethyl, 3-aza, methyl carboxylate C₉H₁₅NO₂ 185.22 565456-77-1 Boceprevir intermediate

Key Observations:

Bicyclo System Variations :

  • The [3.1.0] system (e.g., target compound) is more strained than [2.2.1] systems, enhancing reactivity but reducing stability .
  • [2.2.1] systems (e.g., ) exhibit greater conformational rigidity, favoring applications in chiral synthesis .

Substituent Effects: Amino vs. Aminomethyl: The target compound’s primary amino group (vs. Carbamoyl vs. Hydroxy: Carbamoyl derivatives (e.g., ) show improved metabolic stability compared to hydroxy-substituted analogs .

Stereochemical Sensitivity: The (1R,5R,6R) configuration in the target compound contrasts with (1R,5S,6r) in , leading to divergent biological activities. For example, (1R,5S,6r)-aminomethyl derivatives are used in CNS drugs, while the target compound’s stereochemistry aligns with protease inhibitors .

Applications: Medicinal Chemistry: Amino-substituted [3.1.0] systems (target compound, ) are prioritized for antiviral and neurological applications due to their polar functional groups . Synthetic Intermediates: Methyl carboxylate derivatives (e.g., ) are cost-effective intermediates for large-scale synthesis of therapeutics like Boceprevir .

Research Findings and Data

Pharmacological Data:

  • Target Compound : IC₅₀ = 12 nM against neuraminidase (in vitro), with >90% metabolic stability in human liver microsomes .
  • Analog (CAS 1269429-62-0) : IC₅₀ = 45 nM against HCV protease, highlighting the trade-off between bulkier substituents and potency .

Biological Activity

Rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound notable for its unique stereochemistry and potential biological applications. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that includes an amino group and a carboxylate moiety. These functional groups are crucial for its biological activity, impacting solubility, stability, and binding affinity to various biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 186.26 g/mol
CAS Number 1290539-91-1
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Interaction studies suggest that the compound may exhibit binding affinity towards neurotransmitter receptors and enzymes involved in metabolic pathways.

Case Studies

  • Neurotransmitter Receptor Interaction : In vitro studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes linked to metabolic disorders. For example, it has been tested against enzymes involved in the degradation of neurotransmitters, showing promising results in enhancing neurotransmitter levels.

Biological Activity

The compound's biological activities can be summarized as follows:

Activity Type Description
Neuroprotective Exhibits protective effects on neuronal cells under stress conditions.
Antimicrobial Preliminary studies indicate potential antimicrobial properties against certain pathogens.
Analgesic Effects Animal models have suggested pain-relieving properties, warranting further investigation into its analgesic mechanisms.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its efficacy in modulating receptor activity linked to anxiety disorders.
  • Another research article from Bioorganic & Medicinal Chemistry Letters demonstrated its inhibitory effects on key metabolic enzymes related to obesity.

Q & A

Q. What are the key structural features and stereochemical considerations of rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate?

The compound contains a bicyclo[3.1.0]hexane core with a strained cyclopropane ring fused to a six-membered ring. The stereochemistry (1R,5R,6R) dictates the spatial arrangement of substituents, critical for interactions in biological systems. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthesis. Confirmation of stereochemistry requires techniques like X-ray crystallography or NOESY NMR to resolve spatial relationships between protons .

Q. What synthetic strategies are employed to construct the bicyclo[3.1.0]hexane scaffold in this compound?

A common approach involves cyclopropanation via intramolecular [2+1] cycloaddition or transition-metal-catalyzed ring closure. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are synthesized using ketone precursors and Grignard reagents to form the cyclopropane ring . Key challenges include controlling regioselectivity and minimizing side reactions during strain-inducing steps.

Q. How can researchers validate the purity and identity of this compound post-synthesis?

Analytical methods include:

  • HPLC/LC-MS : To assess purity (>95%) and detect isomers or byproducts.
  • Chiral chromatography : For resolving racemic mixtures (e.g., using Chiralpak AD-H columns) .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with DEPT-135 for tertiary carbons .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved for pharmacological studies?

  • Kinetic resolution : Enzymatic hydrolysis using lipases or esterases to selectively deprotect one enantiomer .
  • Chiral auxiliaries : Introducing temporary chiral groups (e.g., menthol derivatives) to facilitate crystallization-based separation .
  • Dynamic kinetic resolution (DKR) : Combining asymmetric catalysis with in situ racemization .

Q. What methodologies optimize synthetic yield while minimizing epimerization during bicyclo[3.1.0]hexane formation?

  • Low-temperature conditions : Reduce thermal epimerization (e.g., –78°C in THF) .
  • Protecting group selection : Bulky groups like tert-butyl carbamate stabilize intermediates against racemization .
  • Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Rh(II) complexes), solvents, and reaction times to identify optimal conditions .

Q. How do researchers address contradictory data in reported synthetic routes (e.g., divergent yields or stereochemical outcomes)?

  • Cross-validation : Reproduce protocols using identical reagents and equipment.
  • Mechanistic studies : DFT calculations to map energy barriers for competing pathways (e.g., cyclopropanation vs. ring-opening) .
  • Advanced characterization : Use of HRMS and 2D NMR to detect trace impurities influencing yield discrepancies .

Q. What analytical challenges arise in distinguishing this compound from structurally similar bicyclo derivatives (e.g., azabicyclo[3.2.0]heptanes)?

  • Tandem MS/MS : Fragment patterns differentiate ring sizes and substituent positions.
  • Vibrational spectroscopy : IR peaks for carbamate C=O (~1700 cm⁻¹) vs. lactam C=O (~1650 cm⁻¹) .
  • X-ray crystallography : Definitive structural assignment, though limited by crystal growth challenges .

Application-Oriented Questions

Q. How is this compound utilized as a building block in protease inhibitor development?

The bicyclo[3.1.0]hexane core mimics peptide β-strands, enabling selective binding to enzyme active sites. The 6-amino group is functionalized via amide coupling (e.g., with activated carboxylic acids) to introduce pharmacophores. Stability studies under physiological pH (e.g., PBS buffer at 37°C) assess carbamate deprotection rates .

Q. What strategies ensure stability during long-term storage for biological assays?

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis .
  • Solvent selection : DMSO stock solutions (–80°C) avoid freeze-thaw cycles; avoid aqueous buffers with nucleophiles (e.g., Tris) .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : Map transition states for cyclopropanation or amine deprotection.
  • Machine learning : Train models on bicyclo compound datasets to predict optimal reaction conditions (e.g., solvent polarity, catalyst loadings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.